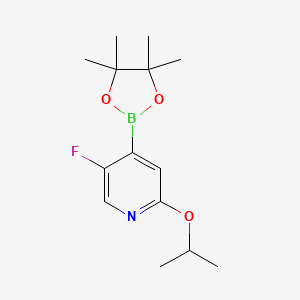

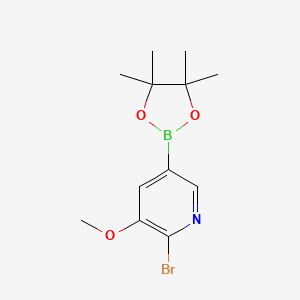

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester

Descripción general

Descripción

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .

Molecular Structure Analysis

The structure of boronic esters includes a boron atom bonded to two oxygen atoms and an organic group. The planarity of the oxygen-boron-oxygen motif plays an important role in minimising steric interactions .Chemical Reactions Analysis

Boronic esters are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .Physical and Chemical Properties Analysis

Boronic esters are generally stable and readily prepared . The steric parameters of the Bpin group in boronic esters have been determined, including the A-value, ligand cone angle, and percent buried volume .Aplicaciones Científicas De Investigación

Boron-Nitrogen-Oxygen (BON) Heterocycles

Boronic acids, including those with pinacol ester groups, are crucial in the synthesis of BON heterocycles. These compounds are of interest due to their stability and versatile reactivity, making them useful in organic synthesis, pharmacology, supramolecular chemistry, and materials science. BON heterocycles, in particular, have emerged as new chemotypes for drug design due to their surprising hydrolytic and thermal resistance. The formation of these heterocycles can be used in click-type reactions for bioconjugation and functional polymer modification, highlighting their potential in biomedical and materials science research (Golovanov & Sukhorukov, 2021).

Alkoxycarbonylation Reactions

Boronic esters, such as 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester, play a role in alkoxycarbonylation reactions, which are essential for synthesizing ester products from unsaturated phytogenic substrates. This process is crucial for creating alternative feedstocks in the chemical industry, aiming at resource conservation, waste minimization, and improving process safety and economics. The alkoxycarbonylation of various acids and terpenes using palladium catalysts demonstrates the utility of boronic esters in producing high-value chemical products, including polymers (Sevostyanova & Batashev, 2023).

Drug Design and Discovery

The unique properties of boronic acids, including esters, are leveraged in drug design and discovery. Their incorporation into medicinal chemistry endeavors has increased, with several boronic acid drugs approved by regulatory agencies for clinical use. These compounds enhance drug potency and improve pharmacokinetic profiles, underscoring the role of boronic acid derivatives in developing new therapeutics (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic esters are instrumental in developing electrochemical biosensors, especially for detecting sugars and glycated hemoglobin (HbA1c). The selective binding properties of boronic acids, combined with the electrochemical activity of ferrocene derivatives, allow for the non-enzymatic sensing of biological markers. This application is significant for medical diagnostics and monitoring, offering a promising avenue for non-invasive and rapid testing technologies (Wang, Takahashi, Du, & Anzai, 2014).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are often used in organic synthesis and are known to interact with various organic compounds .

Mode of Action

The compound is a boronic ester, which is a type of organoboron compound. These compounds are often used as reagents in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic esters are generally considered to be stable and readily prepared .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The action of 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester, like other boronic esters, is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the stability of the compound can be affected by temperature and pH .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts and organic halides, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the transfer of organic groups from boron to palladium. These interactions are crucial for the efficiency and selectivity of the coupling reactions.

Molecular Mechanism

At the molecular level, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through the Suzuki-Miyaura coupling mechanism. This involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The compound’s boronic ester group interacts with palladium catalysts, facilitating the transfer of organic groups and the formation of new carbon-carbon bonds. This mechanism is essential for the synthesis of complex organic molecules with high precision and efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are critical factors. The compound is generally stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies on its effects on cellular function are limited, but its stability makes it a reliable reagent for extended experimental use.

Propiedades

IUPAC Name |

2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGSBLEDJXTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801140823 | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-66-9 | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)

![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)